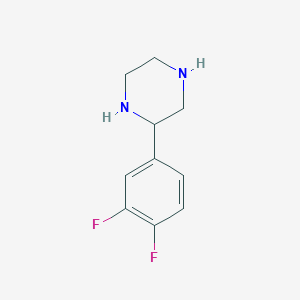

2-(3,4-Difluorophenyl)piperazine

Overview

Description

2-(3,4-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2 . It belongs to a class of chemicals known for their potential in various pharmacological and chemical applications due to the presence of piperazine and difluorophenyl moieties.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and coupling methods that introduce sulfonyl and phenyl groups into the piperazine backbone. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorophenyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is 198.212 Da .Chemical Reactions Analysis

Piperazine derivatives, including 2-(3,4-Difluorophenyl)piperazine, are known to undergo a variety of chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

2-(3,4-Difluorophenyl)piperazine has a molecular weight of 198.21 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 283.0±40.0 °C at 760 mmHg .Scientific Research Applications

- c-Met Inhibition : Researchers have explored the use of 2-(3,4-Difluorophenyl)piperazine derivatives as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, the clinical candidate Savolitinib contains a similar structure, emphasizing the importance of this compound in cancer therapy .

- GABA A Modulation : Some derivatives have demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission and anxiety regulation .

- Incorporating 2-(3,4-Difluorophenyl)piperazine-based structures into polymers has been explored for use in solar cells. These compounds contribute to enhancing the efficiency of energy conversion in photovoltaic devices .

- BACE-1 (β-secretase 1) is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Some derivatives of 2-(3,4-Difluorophenyl)piperazine have shown inhibitory activity against BACE-1 .

- Two common synthetic methods for obtaining 2-(3,4-Difluorophenyl)piperazine derivatives involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- The compound exists in various forms, including 1,2,3-triazolo [1,5-a]pyrazines and 1,2,3-triazolo [1,5-b]pyridazines. Each structure offers unique properties and potential applications .

Medicinal Chemistry

Polymers for Solar Cells

BACE-1 Inhibition

Synthetic Routes

Structural Diversity

Mechanism of Action

Target of Action

It is known that piperazine compounds, which include 2-(3,4-difluorophenyl)piperazine, generally mediate their action by interacting with various receptors or enzymes .

Mode of Action

Piperazine compounds typically exert their effects by binding to their targets and inducing changes in their function . This can result in a variety of effects depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that piperazine compounds can influence a variety of biochemical processes

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a drug at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-(3,4-Difluorophenyl)piperazine were not found in the search results, recent applications of similar piperazine derivatives detail their use in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers . This suggests potential future directions in these areas for 2-(3,4-Difluorophenyl)piperazine.

properties

IUPAC Name |

2-(3,4-difluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUWDWPFULAFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)